![molecular formula C15H12ClFN4O B5560626 N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5560626.png)
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, starting with a suitable aniline derivative. A possible route could include Michael addition, cyclization, and subsequent reactions like Mannich reaction and condensation with semicarbazides or other amines to introduce the desired functional groups (Yuan et al., 2011). Domino reaction protocols might also be applicable, offering efficient one-pot strategies for constructing complex heterocyclic systems (Seddigheh Sheikhi-Mohammareh et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds like "N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide" can be elucidated using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These analytical methods help confirm the presence of the intended moieties and the overall molecular framework (Yuan et al., 2011).
Chemical Reactions and Properties
Compounds containing the pyrazole and quinoline units may undergo various chemical reactions, depending on the functional groups present. They might participate in cyclocondensation, N-alkylation, or act as intermediates for further chemical transformations. Their reactivity can lead to the formation of novel heterocyclic compounds with potential biological activities (Seddigheh Sheikhi-Mohammareh et al., 2023).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(4-chloropyrazol-1-yl)ethyl]-8-fluoroquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O/c16-11-8-19-21(9-11)7-6-18-15(22)13-5-4-10-2-1-3-12(17)14(10)20-13/h1-5,8-9H,6-7H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXPDVOYPXRXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)NCCN3C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide |
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